N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex molecule featuring a 1,3-oxazinan-2-yl core substituted with a thiophene-2-sulfonyl group and a 3-methoxybenzyl moiety linked via an ethanediamide backbone. Its design incorporates elements known to influence molecular recognition, such as the electron-rich thiophene ring, the polar sulfonyl group, and the conformationally flexible 1,3-oxazinan ring .
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-15-6-2-5-14(11-15)12-20-18(23)19(24)21-13-16-22(8-4-9-28-16)30(25,26)17-7-3-10-29-17/h2-3,5-7,10-11,16H,4,8-9,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBASLWMFAJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
- Amide bonds : Formed via coupling agents (e.g., EDCI·HCl, HATU) between oxalic acid derivatives and amines.
- Oxazinan ring : Constructed through cyclization strategies involving diols or amino alcohols.
- Sulfonyl group : Introduced via sulfonation of an amine intermediate using thiophene-2-sulfonyl chloride.
Synthesis of the Oxazinan Sulfonamide Moiety
Preparation of 1,3-Oxazinan-3-amine
The six-membered 1,3-oxazinan ring is synthesized via cyclization of β-amino alcohols. For example, 4-aminobutan-1-ol undergoes acid-catalyzed cyclization to yield 1,3-oxazinan-3-amine.
Procedure :
- Dissolve 4-aminobutan-1-ol (10 mmol) in toluene with catalytic p-toluenesulfonic acid.
- Reflux at 110°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 1,3-oxazinan-3-amine (yield: 68%).
Sulfonation with Thiophene-2-Sulfonyl Chloride
The amine moiety at position 3 of the oxazinan ring reacts with thiophene-2-sulfonyl chloride under basic conditions:
Procedure :
- Dissolve 1,3-oxazinan-3-amine (5 mmol) in dry dichloromethane (DCM).
- Add triethylamine (10 mmol) and chill to 0°C.
- Slowly add thiophene-2-sulfonyl chloride (5.5 mmol) and stir for 6 hours at room temperature.
- Wash with 1M HCl, dry (Na₂SO₄), and concentrate to obtain 3-(thiophene-2-sulfonyl)-1,3-oxazinan (yield: 82%).
Functionalization at Position 2
Introducing a methylaminomethyl group at position 2 involves:
- Hydroxymethylation : Treat 1,3-oxazinan with formaldehyde to form 2-(hydroxymethyl)-1,3-oxazinan.
- Amination : Convert the hydroxymethyl group to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Procedure :
- React 3-(thiophene-2-sulfonyl)-1,3-oxazinan (3 mmol) with phthalimide (3.3 mmol) and DIAD (3.3 mmol) in THF.
- Reflux for 24 hours, then treat with hydrazine to yield [3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methylamine (yield: 74%).
Synthesis of the EthanediaMide Core
Stepwise Amide Coupling
Oxalic acid is sequentially coupled to 3-methoxybenzylamine and the oxazinan sulfonamide amine using EDCI·HCl:
Procedure :
- First coupling : React oxalyl chloride (5 mmol) with 3-methoxybenzylamine (5 mmol) in DCM at 0°C. Add EDCI·HCl (5.5 mmol) and DMAP (0.5 mmol). Stir for 24 hours to form N'-[(3-methoxyphenyl)methyl]oxalamic acid chloride.
- Second coupling : Add [3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methylamine (5 mmol) and stir for 24 hours.
- Purify via recrystallization (DCM/ethyl acetate) to obtain the target compound (yield: 76%).
Mechanistic Insights and Optimization
Sulfonation Reaction Pathway
The sulfonation of 1,3-oxazinan-3-amine follows an Sₙ2 mechanism , where the amine nucleophile attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride (Figure 2). Excess base (triethylamine) neutralizes HCl, driving the reaction to completion.
Cyclization Efficiency
Cyclization of β-amino alcohols is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI-mediated coupling | 76 | 98 | High reproducibility |
| HATU-assisted coupling | 81 | 97 | Faster reaction time |
| Radical sulfonation | 68 | 95 | Avoids sulfonyl chloride use |
Table 1 : Comparison of synthetic methodologies.
Challenges and Mitigation Strategies
- Regioselectivity in sulfonation : Ensuring sulfonation occurs exclusively at the oxazinan amine requires stoichiometric control and low temperatures.
- Oxazinan ring stability : The six-membered ring is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to several sulfonamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects : The thiophene-2-sulfonyl group in the target compound and provides π-π stacking capabilities, whereas the 4-fluoro-2-methylphenyl group in introduces electronegativity and steric hindrance.
- Backbone Modifications : The 3-methoxybenzyl group in the target compound increases lipophilicity compared to the 3,4-dimethoxyphenethyl group in , which may influence membrane permeability.
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, structurally related acetamides (e.g., ) exhibit melting points in the range of 174–176°C , suggesting similar thermal stability.
- Solubility : The methoxy and sulfonyl groups enhance aqueous solubility compared to purely hydrocarbon analogs. However, the thiophene moiety may reduce solubility relative to phenyl-sulfonyl derivatives like .
- Spectroscopic Data : The target compound’s NMR profile would likely resemble and , with characteristic peaks for sulfonyl (~130–140 ppm in $^{13}\text{C}$ NMR) and methoxy groups (~55 ppm) .
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Critical for hydrogen bonding and target engagement. Thiophene sulfonyl derivatives (target compound, ) may exhibit enhanced π-π interactions compared to phenyl sulfonyl analogs .
- Methoxy Substitution: The 3-methoxybenzyl group in the target compound could improve metabolic stability over non-substituted aryl groups.
- Ethanediamide Backbone : A conserved feature across analogs, this moiety likely serves as a linker optimizing spatial orientation of substituents.
Biological Activity
N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, also known by its CAS number 896337-33-0, is a compound with potential biological activity that warrants detailed exploration. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its anticancer properties and other pharmacological effects.
The molecular formula of the compound is with a molecular weight of 464.6 g/mol. Key physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S3 |
| Molecular Weight | 464.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups aimed at enhancing biological activity. The synthetic route typically includes the formation of the oxazinan ring and subsequent modifications to introduce the methoxyphenyl and thiophene sulfonyl moieties.
Anticancer Properties
Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated a series of oxazinonaphthalene derivatives for their antiproliferative activity against human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) .
The results indicated that certain analogs showed IC50 values ranging from 4.47 to 52.8 μM, suggesting a strong potential for further development as anticancer agents. The mechanism of action was linked to tubulin inhibition and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
Molecular docking studies have provided insights into the interaction between these compounds and tubulin, revealing that they may bind to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
-
Study on Tubulin Inhibition :
- Objective : To assess the cytotoxicity and mechanism of action.
- Method : Compounds were tested on A2780 and MCF-7 cells using MTT assays.
- Findings : Selected compounds induced significant cell cycle arrest and inhibited tubulin polymerization.
-
Evaluation Against Resistant Cell Lines :
- Objective : To evaluate efficacy against cisplatin-resistant ovarian carcinoma.
- Method : Resistance profiles were established using A2780/RCIS cells.
- Findings : Some compounds retained activity against resistant lines, indicating potential for overcoming drug resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A key step is the coupling of a thiophene-2-sulfonyl chloride derivative with a 1,3-oxazinan-2-ylmethanol intermediate under basic conditions (e.g., pyridine or triethylamine). Subsequent amidation with 3-methoxybenzylamine derivatives is performed in polar aprotic solvents like DMF or dichloromethane . Reaction yields can be optimized by controlling stoichiometry and using coupling agents such as HATU or EDCI .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : To confirm functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl groups via NMR shifts near 170 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for ) .
- HPLC : For purity assessment (>95% purity using C18 columns with acetonitrile/water gradients) .
Q. What are the primary functional groups influencing this compound's reactivity?
- Methodological Answer : The thiophene-2-sulfonyl group is electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). The 1,3-oxazinan ring’s nitrogen can participate in hydrogen bonding, while the ethanediamide backbone allows for chelation with metal ions in catalytic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during sulfonylation steps?
- Methodological Answer : Low yields often arise from steric hindrance at the oxazinan nitrogen. Strategies include:
- Using bulky bases (e.g., 2,6-lutidine) to deprotonate intermediates and enhance sulfonyl group activation .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Solvent screening (e.g., switching from DCM to THF) to improve solubility of intermediates .
Q. How should researchers interpret contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Steps:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the oxazinan ring) .
- Compare experimental data with computational predictions (DFT calculations for and chemical shifts) .
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .
Q. What experimental designs are recommended for studying this compound's enzyme inhibition potential?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition studies) to measure IC values .
- Docking studies : Employ AutoDock Vina to model interactions between the sulfonyl group and catalytic sites (e.g., serine proteases) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified methoxyphenyl groups to assess steric/electronic effects .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Variability may stem from differences in assay conditions. Mitigation strategies:
- Standardize cell lines (e.g., use authenticated HepG2 cells for cytotoxicity assays) .
- Validate results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Conduct meta-analyses of published data to identify confounding variables (e.g., serum concentration in cell culture media) .
Methodological Considerations Table
Critical Data for Computational Modeling
| Parameter | Value | Application |
|---|---|---|
| LogP | ~2.5 (predicted) | Solubility and permeability |
| Polar surface area | 120–140 Ų | Blood-brain barrier penetration |
| Hydrogen bond donors | 3 | Target binding affinity |
| Molecular weight | ~500 g/mol | Rule of Five compliance |
Data derived from PubChem analogs and computational tools .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
